N-((5-nitrofuran-2-yl)methyl)hydrazinecarboximidamide hydrochloride
Description
N-((5-Nitrofuran-2-yl)methyl)hydrazinecarboximidamide hydrochloride is a nitrofuran-derived guanidine analog characterized by a 5-nitro-substituted furan ring linked to a hydrazinecarboximidamide moiety via a methyl group. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies.
Properties
Molecular Formula |
C6H10ClN5O3 |
|---|---|
Molecular Weight |
235.63 g/mol |
IUPAC Name |
1-amino-2-[(5-nitrofuran-2-yl)methyl]guanidine;hydrochloride |
InChI |
InChI=1S/C6H9N5O3.ClH/c7-6(10-8)9-3-4-1-2-5(14-4)11(12)13;/h1-2H,3,8H2,(H3,7,9,10);1H |
InChI Key |
LBSUJDPNAFEHGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])CN=C(N)NN.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation via Condensation of Aminoguanidine Hydrochloride and 5-Nitrofurfural
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Aminoguanidine hydrochloride (1 mmol) dissolved in methanol | Dissolution of aminoguanidine hydrochloride | - |
| 2 | Addition of 5-nitrofurfural (1.1 mmol) | Aldehyde added to the solution | - |
| 3 | Reflux for 3 hours or stirring at room temperature for 48 hours | Reaction proceeds to form hydrazone | Yields typically 70-85% |
| 4 | Addition of 5% sodium bicarbonate to initiate crystallization | Facilitates product precipitation | Product isolated by filtration |
| 5 | Purification by recrystallization or chromatography | Ensures high purity | Characterized by NMR, IR, elemental analysis |
This method is supported by studies where hydrazones were prepared by treatment of aminoguanidine hydrochloride with aldehydes under mild reflux in methanol, yielding the target hydrazone with good purity and yield (up to 82%).
Preparation of 5-Nitrofurfural (Key Aldehyde Precursor)
The aldehyde 5-nitrofurfural is a critical precursor and can be prepared or procured with high purity. Its preparation methods include:
| Method | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Hydrolysis of 5-nitrofurfural diacetate in sulfuric acid (50%) at 100°C for 10 min | 5-nitrofurfural diacetate + H2SO4 | 88% | Followed by extraction and purification |
| Hydrolysis in sulfuric acid (73%) at 20-50°C for ~50 min | 5-nitrofurfural diacetate + H2SO4 | 85% | Product isolated by filtration and drying |
| Reflux in ethanol with 10% phosphoric acid for 1 hour | 5-nitrofurfural diacetate + H3PO4 | - | Produces intermediate ethanol solution for further use |
These methods provide high-purity 5-nitrofurfural suitable for subsequent condensation reactions.
Reaction Mechanism and Conditions
The condensation reaction proceeds via nucleophilic attack of the hydrazine moiety of aminoguanidine hydrochloride on the aldehyde carbonyl of 5-nitrofurfural, followed by elimination of water to form the hydrazone bond.
- Catalysts: Acidic conditions (e.g., sulfuric acid or phosphoric acid) can catalyze the reaction.
- Temperature: Mild heating (reflux in methanol or ethanol) accelerates the reaction.
- Time: Reaction times vary from 3 hours (reflux) to 48 hours (room temperature).
- Isolation: Addition of sodium bicarbonate can neutralize the medium and precipitate the product.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Aminoguanidine hydrochloride | 1 mmol | Starting amine component |
| 5-Nitrofurfural | 1.1 mmol | Aldehyde component |
| Solvent | Methanol or ethanol | Common solvents |
| Catalyst | Acidic (H2SO4 or H3PO4) or none | Catalyzes condensation |
| Temperature | Reflux (~65-78°C) or room temp | Reflux shortens reaction time |
| Reaction time | 3 h (reflux) or 48 h (rt) | Depends on conditions |
| Isolation | Sodium bicarbonate addition | Precipitates product |
| Yield | 70-85% | High yield under optimized conditions |
Additional Notes from Research
- Modifications of the aminoguanidine moiety or aldehyde substituents can alter biological activity and selectivity, but the core preparation method remains condensation-based.
- Nitroaminoguanidine can be prepared from nitroguanidine and hydrazine hydrate, which can serve as a precursor for related hydrazones.
- The purity and yield of 5-nitrofurfural significantly impact the final product quality.
Chemical Reactions Analysis
Types of Reactions
N-((5-nitrofuran-2-yl)methyl)hydrazinecarboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Antiparasitic Activity
Research indicates that compounds related to N-((5-nitrofuran-2-yl)methyl)hydrazinecarboximidamide hydrochloride exhibit significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. A study assessed a series of substituted hydrazides, revealing that many derivatives showed enhanced trypanocidal activity compared to traditional treatments such as benznidazole and nifurtimox. The most effective compound demonstrated IC50 values as low as 1.17 µM against different strains of T. cruzi .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various pathogens, including those in the ESKAPE panel, which represents major multidrug-resistant bacteria. In one study, novel 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines were synthesized and tested, with lead compounds exhibiting superior activity compared to nitrofurantoin . These findings suggest that this compound could serve as a scaffold for developing new antimicrobial agents.
Anticancer Potential
The structural characteristics of nitrofuran derivatives have been linked to anticancer activity. Investigations into hydrazone analogues containing nitrofuran moieties have shown promising results in inhibiting cancer cell proliferation. For instance, modifications leading to enhanced interactions with biological targets could optimize their therapeutic potential .
Biological Interactions
Interaction studies have focused on the binding affinity of this compound with various biological targets. Understanding these interactions is crucial for elucidating the compound's mechanism of action and optimizing its therapeutic applications.
Comparative Analysis of Related Compounds
The following table summarizes some notable compounds structurally related to this compound, highlighting their biological activities:
Mechanism of Action
The mechanism of action of N-((5-nitrofuran-2-yl)methyl)hydrazinecarboximidamide hydrochloride involves its conversion by bacterial nitroreductases to electrophilic intermediates. These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins, leading to bacterial cell death . This multi-targeted approach makes it less prone to bacterial resistance.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features include:
- 5-Nitrofuran core : Imparts antimicrobial activity via nitro group reduction, generating reactive intermediates that damage DNA or enzymes .
Table 1: Structural Comparison with Analogous Compounds
Pharmacological and Physicochemical Properties
- Antimicrobial activity: The nitro group’s presence correlates with enhanced activity against Gram-negative bacteria (e.g., E. coli) compared to non-nitro analogs like N′-hydroxy-5-methyl-2-furancarboximidamide HCl .
- Solubility : Hydrochloride salts (e.g., target compound, ) exhibit higher water solubility than neutral analogs, aiding bioavailability .
- Thermal stability : Melting points for nitrofuran derivatives range from 97–208°C (), suggesting moderate stability suitable for formulation .
Biological Activity
N-((5-nitrofuran-2-yl)methyl)hydrazinecarboximidamide hydrochloride is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and antiparasitic domains. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a nitrofuran moiety, which is known for its biological activity, particularly against various pathogens. The structure can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives of hydrazinecarboximidamide, including those with nitrofuran substituents, exhibit broad-spectrum antimicrobial properties. A study evaluated a series of aminoguanidine hydrazones, which included compounds similar to this compound, against various pathogens. The results showed effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 62.5 µM .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | MIC (µM) |
|---|---|---|
| 1 | MRSA | 62.5 |
| 2 | E. coli | 125 |
| 3 | Candida albicans | 250 |
Cholinesterase Inhibition
Another significant aspect of the biological activity of this compound is its inhibition of cholinesterase enzymes, which are crucial in neurotransmission. In vitro studies revealed that certain hydrazone derivatives exhibited IC50 values for acetylcholinesterase (AChE) ranging from 17.95 to 54.93 µM. The inhibition mechanism was identified as mixed-type inhibition .
Table 2: Cholinesterase Inhibition Activity
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| 1 | 17.95 | >500 |
| 2 | 54.93 | 283.32 |
Cytotoxicity and Safety Profile
Cytotoxicity assessments performed on HepG2 cells indicated variable toxicity levels among different derivatives of the compound, with IC50 values ranging from 5.27 to >500 µM . This variability suggests that while some derivatives may possess therapeutic potential, others could pose safety concerns.
Table 3: Cytotoxicity Data
| Compound | IC50 (µM) in HepG2 Cells |
|---|---|
| 1 | 5.27 |
| 2 | >500 |
Case Study: Antiparasitic Activity
A notable application of related compounds is their use in treating protozoan infections such as malaria and babesiosis. The nitrofuran derivatives have shown promise in inhibiting the growth of these parasites, suggesting potential therapeutic applications for this compound in antiparasitic treatments .
Case Study: Antifungal Properties
In addition to antibacterial activity, certain derivatives have demonstrated antifungal properties against phytopathogenic fungi, indicating their versatility as antimicrobial agents . This broad-spectrum efficacy makes them candidates for further development in agricultural and medical applications.
Q & A
Q. How can researchers elucidate the compound’s mechanism of action beyond target inhibition?
- Methodological Answer :
- Transcriptomic Profiling : Perform RNA-seq on treated bacterial cells to identify differentially expressed genes (e.g., oxidative stress regulators like sodA or katG) .
- Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify ROS generation, a hallmark of nitrofuran activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
